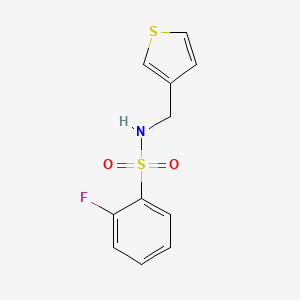

![molecular formula C13H14N2O3S2 B6539974 N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060282-03-2](/img/structure/B6539974.png)

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Zukünftige Richtungen

The future directions for research on “N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide” and related compounds could involve further exploration of their therapeutic properties. Given the wide range of biological activities associated with thiophene derivatives, these compounds could be investigated for potential applications in treating various diseases .

Wirkmechanismus

Target of Action

The primary target of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.

Mode of Action

N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide interacts with its target, DHFR, by inhibiting its function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. As a result, cell growth is halted, particularly in rapidly dividing cells.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The downstream effect is the disruption of DNA synthesis and cell division, particularly impacting rapidly dividing cells.

Result of Action

The molecular effect of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is the inhibition of DHFR, leading to the disruption of DNA synthesis . On a cellular level, this results in the prevention of cell division and growth, particularly in rapidly dividing cells. This can lead to cell death or the halting of tumor growth in the context of cancer cells.

Vorbereitungsmethoden

The synthesis of N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

Introduction of the sulfonamide group: This step involves the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Attachment of the acetamide moiety: The final step involves the acylation of the sulfonamide with acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: An antitussive agent containing a thiophene nucleus.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Eigenschaften

IUPAC Name |

N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-10(16)15-12-2-4-13(5-3-12)20(17,18)14-8-11-6-7-19-9-11/h2-7,9,14H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJOTBYYZSXNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide](/img/structure/B6539894.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide](/img/structure/B6539907.png)

![N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6539910.png)

![N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539918.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539930.png)

![N'-[3-(methylsulfanyl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539936.png)

![N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539937.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539955.png)

![N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539967.png)

![2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6539975.png)